molecular formula C18H15N3O3S2 B2879302 2-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 887204-31-1

2-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2879302
CAS RN: 887204-31-1
M. Wt: 385.46
InChI Key: WVOJQRIEUOFVKX-ZZEZOPTASA-N
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Description

2-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a benzothiazole derivative that exhibits promising biological activity, making it a subject of interest for researchers.

Scientific Research Applications

Antimicrobial Activity

The thiazole derivatives, including the compound , have been studied for their antimicrobial properties . These compounds have shown promising results in inhibiting the growth of various microbial strains. For instance, certain derivatives have demonstrated high growth inhibitory activity at low MIC (Minimum Inhibitory Concentration) values, indicating their potential as effective antimicrobial agents .

Antioxidant Properties

These thiazole derivatives also exhibit antioxidant activities . They have been compared to standard antioxidants and have shown remarkable activity in scavenging free radicals. This property is crucial as antioxidants play a significant role in protecting cells from oxidative stress, which is linked to numerous diseases .

Antiviral Applications

Molecular docking studies suggest that these compounds could interact with proteins associated with viruses, such as the COVID-19 main protease. The binding affinities indicate that these thiazole derivatives could be potent inhibitors, opening avenues for their use as antiviral drugs, particularly against novel viruses like SARS-CoV-2 .

Cancer Research

Thiazole derivatives are known to possess anticancer activities . The structure of these compounds allows them to interact with various biological targets, potentially leading to the development of new cancer therapies. Their ability to inhibit cell proliferation makes them candidates for anticancer drug discovery .

Drug Discovery and Development

The unique structure of thiazole derivatives makes them suitable for drug discovery. They can be conjugated with other pharmacologically active scaffolds to enhance their efficacy or reduce side effects. This versatility is valuable in the development of new medications for a range of diseases .

Supramolecular Chemistry

Due to their stability and hydrogen bonding ability, thiazole derivatives can be used in supramolecular chemistry. They can form complex structures with other molecules, which is useful in creating new materials with specific properties for industrial applications .

properties

IUPAC Name

2-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-3-10-21-15-9-8-13(26(19,23)24)11-16(15)25-18(21)20-17(22)14-7-5-4-6-12(14)2/h1,4-9,11H,10H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOJQRIEUOFVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

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